![molecular formula C14H24N2O2 B2498954 N-[2-[[2-(1-Methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamide CAS No. 2200881-97-4](/img/structure/B2498954.png)
N-[2-[[2-(1-Methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-[[2-(1-Methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamide, commonly known as MPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPA is a selective progesterone receptor modulator (SPRM) that has been used in the development of contraceptives, treatment of endometriosis, and as a chemopreventive agent against breast cancer.
作用机制
MPA acts as a selective progesterone receptor modulator (N-[2-[[2-(1-Methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamide), which means it selectively binds to the progesterone receptor and modulates its activity. Progesterone is a hormone that plays a crucial role in the menstrual cycle and pregnancy. MPA binds to the progesterone receptor and alters its activity, leading to changes in the endometrial lining, inhibition of ovulation, and inhibition of breast cancer cell growth.
Biochemical and Physiological Effects
MPA has been shown to have various biochemical and physiological effects, including changes in the endometrial lining, inhibition of ovulation, and inhibition of breast cancer cell growth. MPA also alters the expression of various genes involved in the regulation of the menstrual cycle and pregnancy. In addition, MPA has been shown to have anti-inflammatory and immunomodulatory effects.
实验室实验的优点和局限性
MPA has several advantages for lab experiments, including its high potency and selectivity for the progesterone receptor, which makes it an ideal model compound for studying the mechanism of action of N-[2-[[2-(1-Methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamides. However, MPA also has several limitations, including its complex synthesis method, which can make it difficult to obtain high yields and purity. In addition, MPA has a short half-life, which can make it challenging to study its long-term effects.
未来方向
There are several future directions for research on MPA, including its potential applications in the treatment of breast cancer, endometriosis, and other reproductive disorders. Further studies are needed to understand the long-term effects of MPA and its potential side effects. In addition, there is a need for the development of more efficient and cost-effective synthesis methods for MPA. Overall, MPA has significant potential for various scientific research applications and warrants further investigation.
Conclusion
In conclusion, N-[2-[[2-(1-Methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamide, commonly known as MPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPA is a selective progesterone receptor modulator (this compound) that has been used in the development of contraceptives, treatment of endometriosis, and as a chemopreventive agent against breast cancer. MPA has several advantages for lab experiments, including its high potency and selectivity for the progesterone receptor, but also has several limitations, including its complex synthesis method and short half-life. Further studies are needed to understand the long-term effects of MPA and its potential side effects.
合成方法
MPA can be synthesized by the reaction of 1-methylcyclohexanone with ethyl acetoacetate to form 1-methylcyclohexylidenacetoacetone. The resulting product is then reacted with ethylenediamine and acetic anhydride to form MPA. The synthesis of MPA is a complex process that requires careful control of reaction conditions to obtain high yields and purity.
科学研究应用
MPA has been extensively studied for its potential applications in various fields, including reproductive medicine, oncology, and pharmacology. In reproductive medicine, MPA has been used as a contraceptive agent due to its ability to inhibit ovulation and alter the endometrial lining. MPA has also been used in the treatment of endometriosis, a condition where the tissue that lines the uterus grows outside of it, causing pain and infertility. In oncology, MPA has been studied as a chemopreventive agent against breast cancer due to its ability to inhibit the growth of breast cancer cells. In pharmacology, MPA has been used as a model compound to study the mechanism of action of N-[2-[[2-(1-Methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamides and their effects on various physiological processes.
属性
IUPAC Name |
N-[2-[[2-(1-methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-3-12(17)15-9-10-16-13(18)11-14(2)7-5-4-6-8-14/h3H,1,4-11H2,2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREXCWRYIWWCDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)CC(=O)NCCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-({[(8-oxo-5,6,7,8-tetrahydro[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2498873.png)
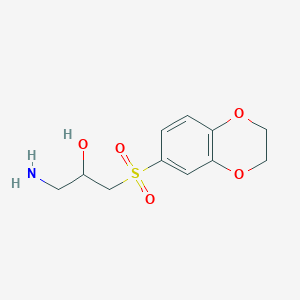
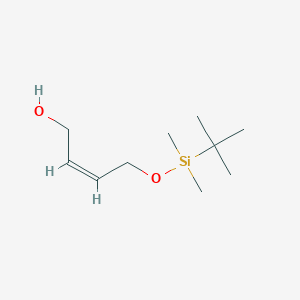
![1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B2498876.png)
![3-methoxy-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2498877.png)
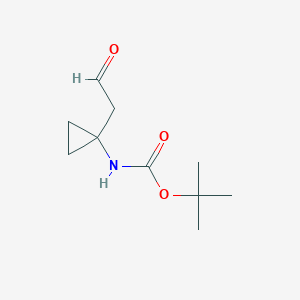


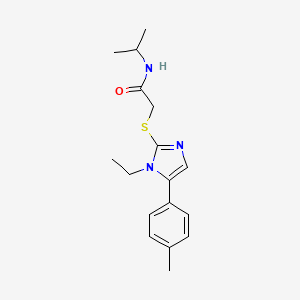
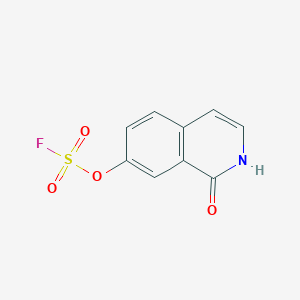

![(E)-2-(benzo[d]thiazol-2-yl)-3-(3-hydroxyphenyl)acrylonitrile](/img/structure/B2498888.png)
![N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]acetamide](/img/structure/B2498890.png)

